

Structure-Activity Relationship of Jasplakinolide Analogues: A Comparative Guide

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Compound of Interest		
Compound Name:	Jangomolide	
Cat. No.:	B15592790	Get Quote

Introduction

Initial searches for "Jangomolide" did not yield specific information on a compound with that name, suggesting it may be a novel, recently discovered, or proprietary compound not yet widely documented in scientific literature. This guide therefore focuses on the well-studied marine natural product, Jasplakinolide, as a representative example to illustrate the principles of structure-activity relationship (SAR) studies for complex macrocyclic depsipeptides with potent biological activities.

Jasplakinolide, first isolated from the marine sponge Jaspis splendens, is a cyclodepsipeptide known for its potent cytotoxic, antifungal, and insecticidal properties.[1] Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2] These properties have made Jasplakinolide a valuable molecular probe for studying actin dynamics and a lead compound for the development of novel anticancer agents.[1][3]

This guide provides a comparative analysis of various Jasplakinolide analogues, summarizing their biological activities and elucidating the relationship between their chemical structures and observed effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Biological Activity of Jasplakinolide Analogues







The following table summarizes the cytotoxic activity (IC50 values) of Jasplakinolide and several of its synthetic analogues against various cancer cell lines. These data highlight how modifications to the core structure of Jasplakinolide impact its biological potency.



Compound	Description of Modification	Cell Line	IC50 (nM)	Key Findings
Jasplakinolide (1)	Natural Product	CA46 (Burkitt lymphoma)	25	Potent baseline activity.[1]
Analogue 2	Methoxy group instead of hydroxy at C7	CA46	30	Slight decrease in activity, suggesting the importance of the C7 substituent.
Analogue 3	Epimer at C2	CA46	25	Stereochemistry at C2 of the non- peptidic portion has minimal impact on activity.[1]
Analogue 4	Desmethyl at C2	CA46	25	The C2 methyl group is not critical for hydrophobic interactions.[1]
Analogue 5	Hydrogen instead of hydroxy at C7	CA46	250	10-fold decrease in activity, indicating the C7 hydroxy group is crucial.[1]
Analogue 7	Debromo at C5 of the tryptophan residue	CA46	250	A halogen at this position is important for activity.[1]



Analogue 9	Cycloamide (lactam) instead of depsipeptide (lactone)	CA46	>1000	The macrolactone scaffold is essential for maintaining biological activity.
Jasplakinolide H (2)	-	HeLa	160	-
Jasplakinolide H (2)	-	MCF-7	220	Shows only a 2- fold reduction in cytotoxicity compared to Jasplakinolide.[4]
Analogue 35	α-amino acid at L2 moiety	MCF-7	2800	Significantly lower cytotoxicity than Jasplakinolide.[4]
Analogue 42	lodo-substituent at 5' position of D1-Tyrosine	HeLa	>10000	10-fold drop in cellular activity. [4]
Analogue 42	lodo-substituent at 5' position of D1-Tyrosine	MCF-7	>10000	20-fold drop in cellular activity. [4]
Jasplakinolide B (11)	-	HCT-116	<1	Potent cytotoxicity but did not exhibit microfilament- disrupting activity at 80 nM.[5]

Experimental Protocols



Detailed methodologies for the key experiments cited in the SAR studies of Jasplakinolide analogues are provided below.

1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a compound inhibits cell growth or is cytotoxic to cells.

- MTT Assay Protocol[6][7]
 - Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with various concentrations of the Jasplakinolide analogues and a vehicle control (e.g., DMSO).
 - Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
 - MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution to each well to a final concentration of 0.45-0.5 mg/mL.[6][7]
 - Incubation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][7]
 - Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
 - Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
- [3H]Thymidine Incorporation Assay[2]



- Cell Culture and Treatment: Culture cells in the presence of varying concentrations of Jasplakinolide analogues or a vehicle control for 24 or 48 hours.
- \circ Radiolabeling: Add [methyl- 3 H]thymidine (1 μ Ci) to each well and incubate for an additional 4 hours.[2]
- Harvesting: Harvest the cells onto glass fiber filters.
- Scintillation Counting: Measure the amount of [3H]thymidine incorporated into the cellular DNA using a liquid scintillation counter.
- Analysis: A decrease in [³H]thymidine incorporation indicates an inhibition of cell proliferation.

2. Actin Polymerization Assay

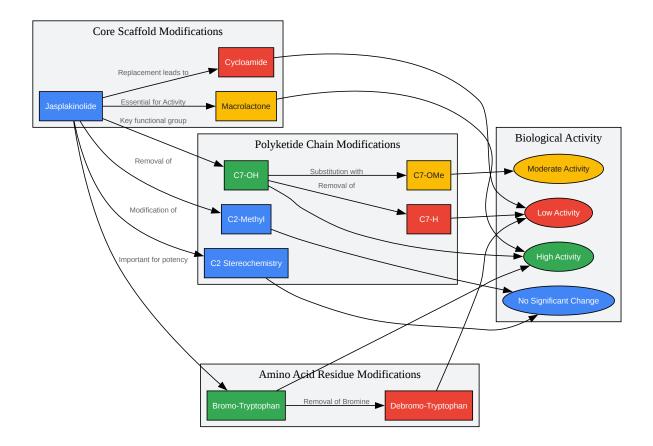
This in vitro assay is used to assess the direct effect of compounds on the polymerization of actin.

- Preparation of Actin: Prepare purified globular actin (G-actin), which may be fluorescently labeled (e.g., with pyrene).
- Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl2) to the G-actin solution.
- Compound Addition: Add the Jasplakinolide analogue or a control substance to the reaction mixture.
- Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in the fluorescence of pyrene-labeled actin indicates its incorporation into filamentous actin (F-actin).
- Data Interpretation: Compounds that promote actin polymerization will show a faster and/or greater increase in fluorescence compared to the control.

Mandatory Visualizations



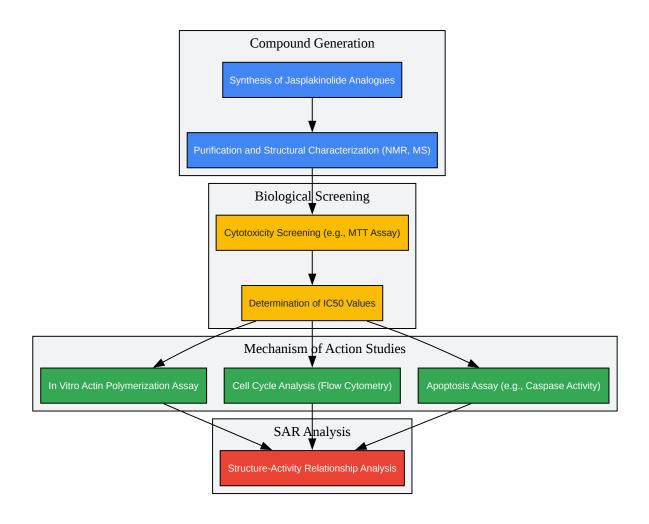
The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the evaluation of Jasplakinolide analogues.



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Caption: Structure-Activity Relationship of Jasplakinolide Analogues.





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Caption: Experimental Workflow for SAR Studies of Jasplakinolide Analogues.

Conclusion

The structure-activity relationship studies of Jasplakinolide analogues have provided valuable insights into the structural requirements for their potent biological activity. Key findings indicate that the macrolactone core is essential, and modifications to the C7 hydroxyl group of the



polyketide chain and the halogenation of the tryptophan residue significantly impact cytotoxicity. [1] In contrast, some changes to the non-peptidic portion, such as at the C2 position, are well-tolerated.[1] This detailed understanding of the SAR of Jasplakinolide analogues is crucial for the design and development of new, potentially more potent and selective anticancer agents that target the actin cytoskeleton. Further research, including the exploration of novel analogues and the use of advanced cellular and in vivo models, will continue to refine our understanding and pave the way for new therapeutic opportunities.

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